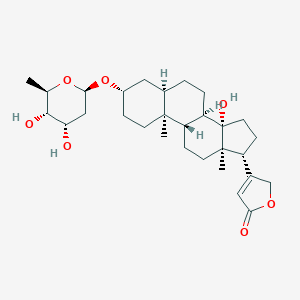
Digitoxigenin monodigitoxoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Digitoxigenin monodigitoxoside is a cardiac glycoside that has been widely studied for its potential therapeutic applications. It is a natural compound found in plants such as Digitalis purpurea and has been synthesized for research purposes.
Wissenschaftliche Forschungsanwendungen
Kinetics and Metabolism
Digitoxigenin monodigitoxoside has been studied for its kinetics and metabolism. In subjects with renal insufficiency, it was found that digitoxigenin monodigitoxoside has kinetic properties that may offer clinical advantages (Graves et al., 1984).
The bis- and monodigitoxosides of digitoxigenin were studied in normal subjects. It was noted that the monodigitoxoside has a short half-life, indicating it might be unsuitable for clinical use, but the bisdigitoxoside could have therapeutic advantages (Graves et al., 1984).
In vitro studies on rat liver microsomes showed that the glucuronidation of digitoxigenin monodigitoxoside was significantly higher compared to digoxigenin monodigitoxoside, suggesting a role in digitalis toxicity protection (Castle, 1980).
The purification of digitoxigenin-monodigitoxoside UDP-glucuronosyltransferase from rat liver microsomes highlighted its specificity for the glucuronidation of digitoxigenin-monodigitoxoside, distinct from other compounds (von Meyerinck et al., 1985).
The substrate specificity of the digitoxigenin monodigitoxoside conjugating UDP-glucuronyltransferase in rat liver was investigated, confirming its specific conjugation activity (Schmoldt & Promies, 1982).
Synthesis and Chemical Applications
- A stereoselective synthesis of digitoxin and digitoxigen mono- and bisdigitoxoside from digitoxigenin was developed, demonstrating a novel route for the preparation of these compounds (Zhou & O'Doherty, 2006).
Cardiac Applications
- The cardioactivity of digitoxin metabolites, including the bis- and monodigitoxoside of digitoxigenin, was studied, indicating their significant inotropic effect in isolated atria (Mann & Peters, 1971).
Cancer Research
- Digitoxigenin monodigitoxoside demonstrated anti-proliferative, anti-migratory, and anti-invasive effects in human lung cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Schneider et al., 2016).
Pharmacokinetics
- A study on the bioavailability of the bis- and monodigitoxosides of digitoxigenin in humans showed significant differences in metabolism and systemic circulation entry between the two compounds (Fenster et al., 2004).
Eigenschaften
CAS-Nummer |
18404-43-8 |
|---|---|
Produktname |
Digitoxigenin monodigitoxoside |
Molekularformel |
C₂₉H₄₄O₇ |
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O7/c1-16-26(32)23(30)14-25(35-16)36-19-6-9-27(2)18(13-19)4-5-22-21(27)7-10-28(3)20(8-11-29(22,28)33)17-12-24(31)34-15-17/h12,16,18-23,25-26,30,32-33H,4-11,13-15H2,1-3H3/t16-,18-,19+,20-,21+,22-,23+,25+,26-,27+,28-,29+/m1/s1 |
InChI-Schlüssel |
NQOMDNMTNVQXRR-WQLPVBBFSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O |
melting_point |
190-192°C |
Andere CAS-Nummern |
57361-72-5 |
Physikalische Beschreibung |
Solid |
Synonyme |
3β-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxy-5β-card-20(22)-enolide; Evatromonoside; (3β,5β)-3-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide; 2,6-Dideoxy-β-D-ribo-hexopyranoside-digitoxigenin-3; 2,6-Dideoxy-β-D-ri |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







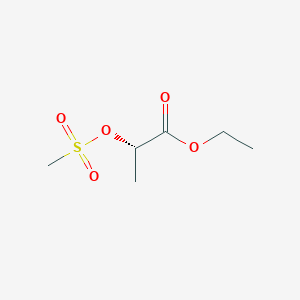



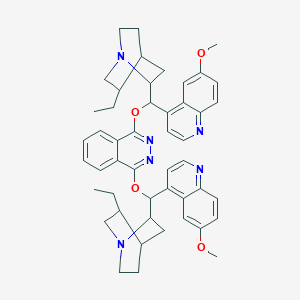
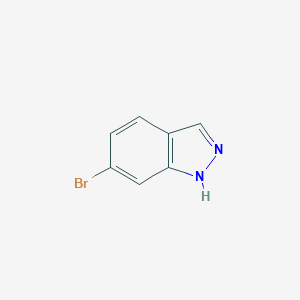
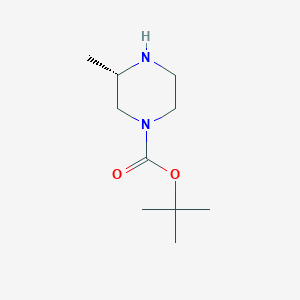
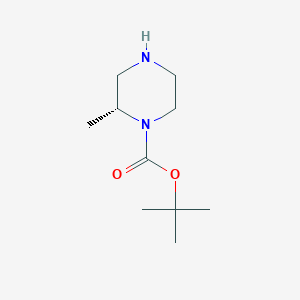
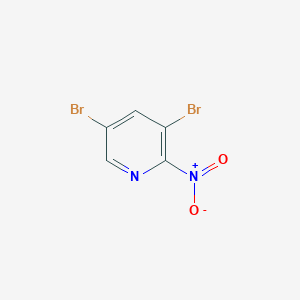
![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)